
lithium;1-propylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1-propylpyrrolidine is a chemical compound that combines lithium with a propyl-substituted pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique properties of lithium and the structural characteristics of the pyrrolidine ring make this compound a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-propylpyrrolidine typically involves the reaction of 1-propylpyrrolidine with a lithium reagent. One common method is the reaction of 1-propylpyrrolidine with lithium metal in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the lithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
化学反応の分析
Types of Reactions
Lithium;1-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of lithium and pyrrolidine derivatives.
Reduction: It can be reduced to form lithium hydrides and other reduced forms of pyrrolidine.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve halogenated compounds and are carried out in the presence of catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxides and pyrrolidine N-oxides, while reduction can produce lithium hydrides and reduced pyrrolidine derivatives.
科学的研究の応用
Lithium;1-propylpyrrolidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including lithium-ion batteries and other energy storage devices.
作用機序
The mechanism of action of lithium;1-propylpyrrolidine involves its interaction with molecular targets and pathways. Lithium ions can modulate various signaling pathways, including those involving inositol monophosphatase and glycogen synthase kinase 3. These interactions can influence cellular processes such as neurotransmitter release, gene expression, and enzyme activity. The propylpyrrolidine moiety may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features but without the lithium component.
N-propylpyrrolidine: Similar to lithium;1-propylpyrrolidine but lacks the lithium ion.
Lithium pyrrolidide: Contains lithium and a pyrrolidine ring but without the propyl substitution.
Uniqueness
This compound is unique due to the combination of lithium and the propyl-substituted pyrrolidine ring This combination imparts distinct chemical and biological properties that are not observed in similar compounds
特性
CAS番号 |
209900-12-9 |
|---|---|
分子式 |
C7H14LiN |
分子量 |
119.2 g/mol |
IUPAC名 |
lithium;1-propylpyrrolidine |
InChI |
InChI=1S/C7H14N.Li/c1-2-5-8-6-3-4-7-8;/h1-7H2;/q-1;+1 |
InChIキー |
OERWYZWXDCFFJF-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH2-]CCN1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


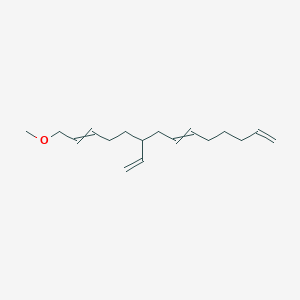
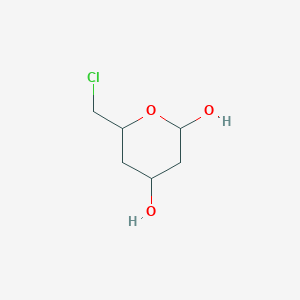
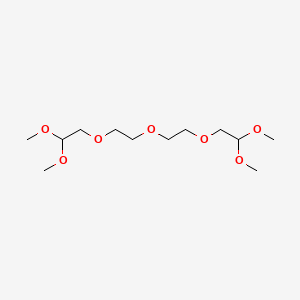
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
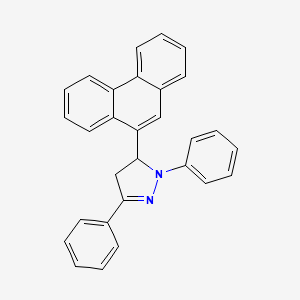
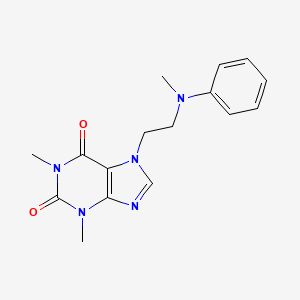
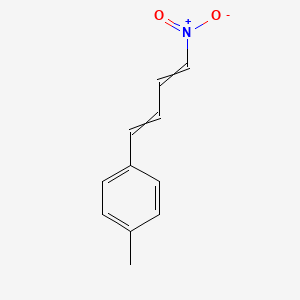
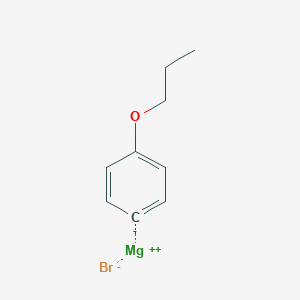
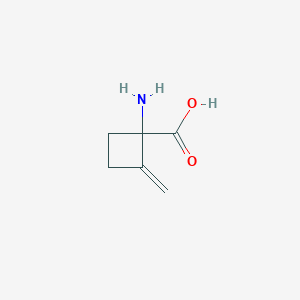
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
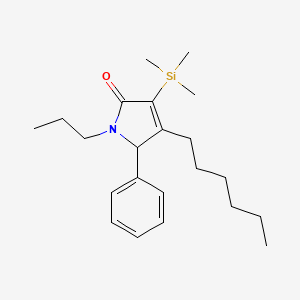
![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
